molecular formula C18H23N3OS B11164126 N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide

N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide

Cat. No.: B11164126
M. Wt: 329.5 g/mol
InChI Key: ZFIVJEYAMNEJIJ-UHFFFAOYSA-N
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Description

N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide is a chemical compound that belongs to the class of thiadiazole derivatives

Preparation Methods

The synthesis of N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide typically involves the reaction of 3-phenylpropylamine with cyclohexanecarboxylic acid chloride in the presence of a base, followed by cyclization with thiosemicarbazide. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators. Additionally, it may interact with DNA and proteins, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide can be compared with other thiadiazole derivatives, such as:

These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and resulting biological activities.

Properties

Molecular Formula

C18H23N3OS

Molecular Weight

329.5 g/mol

IUPAC Name

N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide

InChI

InChI=1S/C18H23N3OS/c22-17(15-11-5-2-6-12-15)19-18-21-20-16(23-18)13-7-10-14-8-3-1-4-9-14/h1,3-4,8-9,15H,2,5-7,10-13H2,(H,19,21,22)

InChI Key

ZFIVJEYAMNEJIJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(=O)NC2=NN=C(S2)CCCC3=CC=CC=C3

Origin of Product

United States

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